molecular formula C7H5F3N2O B1412099 3-Amino-5-(trifluoromethyl)picolinaldehyde CAS No. 1227490-20-1

3-Amino-5-(trifluoromethyl)picolinaldehyde

Cat. No. B1412099
M. Wt: 190.12 g/mol
InChI Key: NTZSMYVBGVLNCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde involves several processes. A method involving cascade cyclization of fluoroalkyl alkynylimines with primary amines was modified to synthesize 4-amino-5-fluoropicolinates . Another method involves the trifluoromethylation of secondary amines using CF3SO2Na .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-(trifluoromethyl)picolinaldehyde is represented by the linear formula C7H3F4NO . The compound has a molecular weight of 193.1 .


Chemical Reactions Analysis

The compound 3-Amino-5-(trifluoromethyl)picolinaldehyde has been used in the synthesis of novel fluoropicolinate herbicides. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Physical And Chemical Properties Analysis

3-Amino-5-(trifluoromethyl)picolinaldehyde is a colorless liquid with a pungent odor. It is soluble in water. The compound has a molecular weight of 193.1 .

Scientific Research Applications

Catalysis and Organic Synthesis

Dynamic Kinetic Resolution

Metal complexes of picolinaldehyde, related to 3-Amino-5-(trifluoromethyl)picolinaldehyde, have been identified as low-cost and environmentally benign catalysts. These complexes provide high reaction rates and turnovers for the racemization of amino acids, demonstrating activity towards a variety of amino acid esters. Their application to chemoenzymatic dynamic kinetic resolutions allows access to amino acids in high yields and with excellent enantioselectivities, showcasing compatibility with protease-mediated transformations (Felten et al., 2010).

Synthesis of Substituted Pyrrolidines

The enantioselective synthesis of substituted pyrrolidines through a mild Lewis-acid catalyzed three-component coupling reaction involving picolinaldehyde, amino acids, and activated olefins has been reported. This method represents a significant advance in the ease, scope, and cost of producing highly substituted, enantioenriched pyrrolidines (Chaulagain et al., 2013).

Herbicide Synthesis

Research into the cascade cyclization of fluoroalkyl alkynylimines with primary amines modified to synthesize 4-amino-5-fluoropicolinates highlights the utility of picolinaldehyde derivatives in developing structures of interest as potential herbicides. This method provided access to previously inaccessible picolinic acids, demonstrating the compound's relevance in agricultural chemistry (Johnson et al., 2015).

CO2 Binding

Rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands, related to the structure of interest, show metal–ligand cooperation triggering reversible CO2 binding. This research underscores the potential of such compounds in environmental and material sciences for CO2 capture and utilization (Stichauer et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group, which is present in 3-Amino-5-(trifluoromethyl)picolinaldehyde, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that the compound and others like it may have significant potential in the development of new drugs and treatments .

properties

IUPAC Name

3-amino-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(11)6(3-13)12-2-4/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZSMYVBGVLNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(trifluoromethyl)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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